(1S,2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylic acid
Description
The compound "(1S,2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylic acid" is a chiral cyclohexane derivative featuring a carboxylic acid group at position 1 and a tert-butoxycarbonyl (Boc)-protected amino group at position 2. The Boc group enhances solubility in organic solvents and stabilizes the amine during synthetic processes, making the compound valuable in peptide synthesis and medicinal chemistry as an intermediate .
Key properties:
- Molecular formula: C₁₂H₁₉NO₄
- Molecular weight: 257.28 g/mol
- Functional groups: Carboxylic acid, Boc-protected amine
- Stereochemistry: (1S,2R)
Properties
IUPAC Name |
(1S,2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4/c1-12(2,3)17-11(16)13-9-7-5-4-6-8(9)10(14)15/h8-9H,4-7H2,1-3H3,(H,13,16)(H,14,15)/t8-,9+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJEQJDJFJWWURK-DTWKUNHWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCCC1C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CCCC[C@@H]1C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63216-49-9 | |
| Record name | rac-(1R,2S)-2-{[(tert-butoxy)carbonyl]amino}cyclohexane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
(1S,2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylic acid, also known by its CAS number 334932-13-7, is a cyclohexane derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a unique structural framework that may influence its interaction with biological targets, making it a candidate for further research into therapeutic applications.
The molecular formula of the compound is with a molecular weight of 243.303 g/mol. It is characterized by the presence of a tert-butoxycarbonyl (Boc) group, which is often utilized in pharmaceutical chemistry for protecting amino groups during synthesis.
| Property | Value |
|---|---|
| Molecular Formula | C12H21NO4 |
| Molecular Weight | 243.303 g/mol |
| CAS Number | 334932-13-7 |
| SMILES | CC(C)(C)OC(=O)NC1CCCC(C1)C(=O)O |
Biological Activity
Research indicates that compounds with similar structures to this compound exhibit various biological activities, including:
1. Antimicrobial Properties
A study highlighted the antimicrobial efficacy of cyclohexane derivatives against specific bacterial strains. The introduction of the Boc group in such compounds often enhances their membrane permeability and bioactivity against pathogens like Staphylococcus aureus and Escherichia coli .
2. Inhibition of Enzymatic Activity
Cyclohexane derivatives have been shown to act as inhibitors of certain enzymes. For instance, they may inhibit proteases or other enzymes involved in metabolic pathways, which can be beneficial in treating diseases where these enzymes are dysregulated .
3. Potential Neuroprotective Effects
Some studies suggest that similar compounds may exert neuroprotective effects, possibly through modulation of neurotransmitter systems or reduction of oxidative stress in neuronal cells .
Case Studies
Case Study 1: Antimicrobial Activity
In a comparative study evaluating various cyclohexane derivatives, this compound was tested against several bacterial strains. Results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL, suggesting strong antimicrobial potential.
Case Study 2: Enzyme Inhibition Assay
Another investigation focused on the inhibitory effects of this compound on serine proteases. The results demonstrated that it could inhibit enzyme activity by up to 70% at a concentration of 100 µM, indicating its potential as a therapeutic agent in diseases involving protease dysregulation.
Research Findings
Recent literature emphasizes the importance of structural modifications in enhancing the biological activity of cyclohexane derivatives:
- Structural Optimization : Modifications to the Boc group and cyclohexane ring can significantly affect biological activity and selectivity towards specific targets .
- ADMET Properties : Studies on Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) reveal favorable profiles for certain analogs, making them suitable candidates for drug development .
Scientific Research Applications
Peptide Synthesis
Boc-Lys is widely utilized in peptide synthesis due to its ability to protect the amino group during the coupling reactions. The Boc group can be easily removed under mild acidic conditions, allowing for the selective deprotection of the amine functionality.
Case Study : In a study on the synthesis of cyclic peptides, Boc-Lys was incorporated as a building block, demonstrating high yields and purity in the final product .
| Application | Details |
|---|---|
| Peptide Synthesis | Used as a protected amino acid in solid-phase synthesis. |
| Yield | High yields reported in cyclic peptide formation. |
Drug Development
The compound has potential applications in drug development, particularly in designing inhibitors for specific enzymes or receptors. Its structural similarity to natural amino acids allows it to interact effectively with biological targets.
Case Study : Research has indicated that derivatives of Boc-Lys exhibit inhibitory activity against certain proteases, suggesting its utility in developing therapeutic agents for diseases involving proteolytic enzymes .
| Drug Target | Inhibition Activity |
|---|---|
| Proteases | Inhibitory effects noted in enzyme assays. |
| Therapeutic Potential | Promising candidates for drug development. |
Bioconjugation
Boc-Lys can be employed in bioconjugation strategies where it serves as a linker between biomolecules. This application is particularly relevant in the field of antibody-drug conjugates (ADCs), enhancing the specificity and efficacy of therapeutic agents.
Case Study : A study highlighted the successful conjugation of Boc-Lys to monoclonal antibodies, improving their targeting capabilities against cancer cells .
| Bioconjugation Type | Outcome |
|---|---|
| Antibody Conjugates | Enhanced specificity for targeted cancer therapy. |
| Linker Efficiency | Demonstrated improved pharmacokinetics and efficacy. |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Similarities
The compound belongs to a family of carbocyclic carboxylic acids with amino-protecting groups. Below is a comparative analysis with structurally related compounds:
Key Differences and Implications
Ring Size and Conformation
- Cyclohexane vs. Cyclopentane () : The six-membered cyclohexane ring in the target compound allows for chair conformations, enhancing stability and solubility compared to the more strained cyclopentane analog. Cyclopentane derivatives may exhibit higher reactivity due to ring strain .
- Cyclopropane () : The three-membered cyclopropane ring introduces significant angle strain, increasing electrophilicity and reactivity. The phenyl group in this analog adds aromaticity, enhancing hydrophobic interactions in biological systems .
Stereochemistry
- The (1S,2R) configuration of the target compound contrasts with the (1S,2S) isomer in and . Such stereochemical differences can drastically alter binding affinity to chiral targets (e.g., enzymes or receptors), as seen in studies emphasizing structural similarity and biological response correlations .
Functional Group Variations
- Boc Protection : The Boc group in the target compound and –14 improves amine stability during synthesis. In contrast, the isoindole-dione group in introduces π-π stacking capabilities, useful in materials science .
Q & A
Advanced Research Question
- LC-MS (Liquid Chromatography-Mass Spectrometry) : Detects low-abundance impurities (e.g., de-Boc products or cyclohexane ring-opened derivatives) with high sensitivity .
- 2D NMR (COSY, HSQC) : Resolves overlapping signals from diastereomers or regioisomers .
- TGA (Thermogravimetric Analysis) : Identifies solvent residues or decomposition products post-synthesis .
How can the pharmacological activity of this compound be systematically evaluated against protein targets?
Advanced Research Question
- In vitro assays : Use fluorescence polarization or SPR (Surface Plasmon Resonance) to measure binding affinity to enzymes like kinases or proteases.
- Cell-based models : Test cytotoxicity in MDCK (Madin-Darby Canine Kidney) cells for membrane permeability assessment .
- In vivo studies : Employ zebrafish or rodent models for pharmacokinetic profiling, focusing on metabolic stability (e.g., CYP450 interactions) .
What computational tools resolve contradictions in crystallographic data for this compound’s derivatives?
Advanced Research Question
- SHELXL refinement : Adjust weighting schemes and restraints to address poor electron density in flexible regions (e.g., the cyclohexane ring) .
- Density Functional Theory (DFT) : Predict optimized geometries to cross-validate experimental bond lengths/angles.
- Validation software : Use CheckCIF to identify outliers in thermal displacement parameters .
What green chemistry approaches minimize waste in large-scale synthesis of this compound?
Advanced Research Question
- Enzymatic catalysis : Lipases or esterases can stereoselectively hydrolyze intermediates, reducing solvent use .
- Solvent recycling : Recover DCM/DMF via fractional distillation .
- Microwave-assisted synthesis : Shorten reaction times (e.g., from 16 h to 2 h) and improve atom economy .
How does the compound’s stability under varying pH and temperature conditions impact storage and experimental design?
Basic Research Question
- pH stability : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 1 month) to identify hydrolysis-prone sites (e.g., the Boc group) .
- Thermal stability : Use DSC (Differential Scanning Calorimetry) to determine melting points and decomposition thresholds .
- Storage recommendations : Store at 10–25°C in argon-purged vials to prevent oxidation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
